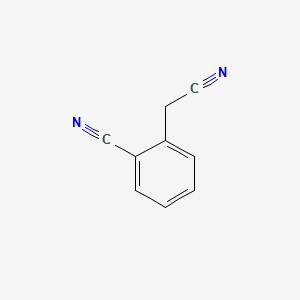

2-(Cyanomethyl)benzonitrile

描述

属性

IUPAC Name |

2-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHSEDFDYXZGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191026 | |

| Record name | o-Tolunitrile, alpha-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3759-28-2 | |

| Record name | 2-Cyanobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3759-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolunitrile, alpha-cyano- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003759282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3759-28-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolunitrile, alpha-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,o-toluenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2-(Cyanomethyl)benzonitrile

An In-Depth Technical Guide to the Synthesis of 2-(Cyanomethyl)benzonitrile

This compound, also known as homophthalonitrile, is a disubstituted aromatic dinitrile with the molecular formula C₉H₆N₂.[1] It is characterized by a nitrile (-CN) and a cyanomethyl (-CH₂CN) group positioned ortho to each other on a benzene ring. This specific arrangement makes it a uniquely valuable and versatile building block in modern organic synthesis, particularly for the construction of complex nitrogen-containing heterocyclic systems.[1][2]

For researchers and professionals in drug development, this compound serves as a critical intermediate in the synthesis of pharmacologically relevant scaffolds, most notably isoquinolines.[1] Its utility stems from the differential reactivity of its two nitrile groups and the benzylic methylene bridge, which together provide multiple reaction sites for building molecular complexity. This guide provides an in-depth analysis of the primary synthesis pathways, their underlying mechanisms, and practical considerations for its application in further synthetic endeavors.

Core Synthesis Pathway: Nucleophilic Substitution

The most established and industrially scalable method for preparing this compound is through the nucleophilic substitution of a 2-(halomethyl)benzonitrile with a cyanide salt.[1] This classical approach is favored for its high yields and operational simplicity.

Mechanism: A Favored Sₙ2 Reaction

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The key factors favoring this pathway are:

-

Benzylic Substrate: The benzylic carbon is activated towards Sₙ2 attack.

-

Electron-Withdrawing Group: The strongly electron-withdrawing nitrile group in the ortho position enhances the electrophilicity of the benzylic carbon, further accelerating the Sₙ2 reaction.[3]

-

Good Leaving Group: Halides, particularly bromide and chloride, are effective leaving groups. While 2-(bromomethyl)benzonitrile is more reactive, the lower cost and ready availability of 2-(chloromethyl)benzonitrile often make it the preferred starting material.[3]

The mechanism involves a backside attack by the cyanide anion (CN⁻) on the benzylic carbon, leading to the displacement of the halide ion in a single, concerted step.

Caption: Sₙ2 mechanism for the synthesis of this compound.

Experimental Protocol: Synthesis from 2-(Chloromethyl)benzonitrile

This protocol is adapted from established methods for similar nucleophilic substitutions on cyanobenzyl chlorides.[3]

Materials:

-

2-(Chloromethyl)benzonitrile (1.0 eq)

-

Sodium Cyanide (NaCN) (1.1 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-(chloromethyl)benzonitrile in anhydrous DMF.

-

Carefully add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Heat the reaction mixture with stirring to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

-

Pour the reaction mixture slowly into a beaker containing cold water, while stirring vigorously. This will precipitate the crude product.

-

Filter the solid precipitate, wash thoroughly with water to remove residual DMF and inorganic salts, and dry in a vacuum oven at 40-50 °C.

-

Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to obtain an analytically pure sample.

Causality Behind Choices:

-

Solvent (DMF): A polar aprotic solvent like DMF or DMSO is crucial. It effectively dissolves the ionic cyanide salt while poorly solvating the cyanide anion, leaving it highly nucleophilic and accelerating the Sₙ2 reaction.[1][3]

-

Anhydrous Conditions: The presence of water is detrimental as it can lead to the undesirable hydrolysis of either the starting material or the product's nitrile groups into amides or carboxylic acids, especially at elevated temperatures.[3]

Alternative and Emerging Synthetic Strategies

While nucleophilic substitution is the workhorse method, other strategies offer potential advantages in terms of environmental impact or substrate scope.

Biocatalytic Approaches

Biocatalysis presents an environmentally friendly alternative to traditional chemical synthesis.[4] While direct enzymatic synthesis of this compound is less documented, the interaction of this compound with enzymes is a key area of study for drug development professionals. Nitrilase enzymes, such as those from Rhodococcus rhodochrous, have been shown to effectively hydrolyze the nitrile groups. Interestingly, studies on positional isomers show that these enzymes can exhibit regioselectivity, preferentially hydrolyzing one nitrile group over the other.[2] This highlights the potential for developing biocatalytic routes for either synthesizing derivatives or understanding the metabolic pathways of drugs containing this moiety.[4]

Modern Cyanomethylation Methods

Recent advances in organic chemistry have introduced novel methods for cyanomethylation, often involving radical pathways.[5] For instance, visible-light photoredox catalysis can generate cyanomethyl radicals from inexpensive sources like bromoacetonitrile.[6] These radicals can then be used to functionalize aromatic and heteroaromatic rings. While direct, regioselective C-H cyanomethylation of benzonitrile to yield the ortho-isomer is challenging, these methods open new avenues for synthesizing novel derivatives and analogues that may not be accessible through classical routes.

Data Summary: Comparison of Synthesis Strategies

| Feature | Nucleophilic Substitution (Sₙ2) | Biocatalytic Methods |

| Starting Materials | 2-(Halomethyl)benzonitrile, NaCN/KCN | Dinitrile substrates for hydrolysis |

| Reagents/Catalyst | None (reagent-driven) | Nitrilase enzymes |

| Conditions | 80-110 °C, anhydrous polar aprotic solvent | Mild aqueous conditions, near-neutral pH |

| Yield | Good to Excellent | Variable, dependent on enzyme activity |

| Scalability | Industrially proven and viable[1] | Optimization required for large scale[1] |

| Advantages | High yield, reliable, well-understood | Environmentally benign, high selectivity |

| Disadvantages | Use of highly toxic cyanide reagents[1] | Limited to specific transformations, enzyme cost |

Application in Heterocycle Synthesis: The Path to Isoquinolines

A primary application of this compound is as a precursor for isoquinolines, a core structure in many pharmaceuticals. Palladium-catalyzed reactions with arylboronic acids provide an efficient and environmentally friendly route, often using water as a solvent.[1]

Caption: Workflow for isoquinoline synthesis from this compound.

Conclusion

This compound is a cornerstone intermediate for chemical synthesis, particularly in the pharmaceutical industry. The classical nucleophilic substitution pathway remains the most practical and high-yielding method for its production, despite the inherent safety challenges of using cyanide reagents. As the field advances, biocatalytic and modern cyanomethylation techniques offer promising green alternatives and pathways to novel analogues. A thorough understanding of these synthetic routes and the underlying mechanistic principles is essential for researchers aiming to leverage this versatile building block for the development of complex, high-value molecules.

References

An In-Depth Technical Guide to 2-(Cyanomethyl)benzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Bifunctional Nitrile

2-(Cyanomethyl)benzonitrile, also known as homophthalonitrile, is an aromatic dinitrile compound that has garnered considerable attention in synthetic and medicinal chemistry.[1][2] Its structure, featuring both a nitrile (-CN) and a cyanomethyl (-CH₂CN) group on adjacent positions of a benzene ring, imparts unique reactivity and makes it a valuable precursor for a variety of complex molecules.[1] The dual nitrile functionalities can be selectively manipulated, allowing for a stepwise approach to intricate molecular architectures.[3] This versatility has positioned this compound as a key intermediate in the synthesis of nitrogen-containing heterocycles, such as isoquinolines, which are prevalent scaffolds in many biologically active compounds.[1][3]

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. The following table summarizes its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂ | [1][2][4][5][6] |

| Molecular Weight | 142.16 g/mol | [1][2][3][4][5] |

| Appearance | Solid | [1][2] |

| Melting Point | 73-79 °C | [1][2] |

| Boiling Point | 293.788 °C at 760 mmHg | |

| Solubility | Low solubility in water; soluble in polar organic solvents like acetone and DMF. | [1][2][3][7] |

| Density | 1.123 g/cm³ | |

| Flash Point | 140.685 °C | |

| LogP | 1.62436 | [4] |

| Topological Polar Surface Area (TPSA) | 47.58 Ų | [4] |

Synthesis and Purification: A Practical Approach

The most common and classical method for preparing this compound is through the nucleophilic substitution of a 2-(halomethyl)benzonitrile with a cyanide salt.[1] This reaction is typically carried out in a polar aprotic solvent.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from 2-(bromomethyl)benzonitrile.

Materials:

-

2-(Bromomethyl)benzonitrile

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Distilled water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)benzonitrile in a minimal amount of DMSO.

-

Addition of Cyanide: Carefully add a slight molar excess of sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction Conditions: Heat the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing distilled water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with distilled water and then with brine to remove any remaining DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization: Confirming the Structure

Spectroscopic techniques are indispensable for verifying the identity and purity of synthesized this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the two nitrile groups. A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹ , corresponding to the C≡N stretching vibrations.[3] Other characteristic peaks include aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching bands within the 1450-1600 cm⁻¹ range.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly informative. A key singlet is expected for the methylene (-CH₂-) protons of the cyanomethyl group.[3] The aromatic protons will appear as a complex multiplet pattern in the downfield region, indicative of the ortho-disubstituted benzene ring.[1][3]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two nitrile carbons, the methylene carbon, and the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum will exhibit a molecular ion (M⁺) peak corresponding to the molecular weight of 142.16 g/mol .[3] The fragmentation pattern can provide additional structural information.[3]

Chemical Reactivity and Applications: A Versatile Synthetic Intermediate

The unique arrangement of the two nitrile groups in this compound dictates its chemical reactivity and makes it a valuable precursor in organic synthesis.

Synthesis of Heterocyclic Compounds

A primary application of this compound is in the synthesis of isoquinolines, a class of nitrogen-containing heterocycles with significant biological activity.[1][3] The ortho-disposition of the reactive groups facilitates intramolecular cyclization reactions.[3] For instance, it can undergo palladium-catalyzed reactions with arylboronic acids to efficiently produce isoquinolines.[1][2]

Caption: Synthesis of isoquinolines from this compound.

Role in Drug Discovery and Development

The nitrile group is an important functional group in many pharmaceutical agents.[8] Benzonitrile derivatives have shown potential in a wide range of therapeutic areas, including oncology and virology.[9] The ability of the nitrile group to act as a hydrogen bond acceptor can enhance the binding affinity of a molecule to its biological target.[1][2][3] this compound and its derivatives have been explored as key intermediates in the development of novel therapeutic agents, such as Monoamine Oxidase-B (MAO-B) inhibitors for the treatment of Parkinson's Disease.[2]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or a fume hood.[10] In case of contact with skin or eyes, flush immediately with plenty of water.[10]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its unique bifunctional nature allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles. A thorough understanding of its physicochemical properties, synthetic methods, and reactivity is essential for its effective utilization in research and development. As the demand for novel therapeutic agents continues to grow, the importance of versatile building blocks like this compound in drug discovery pipelines is expected to increase.

References

- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]

- 2. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]

- 3. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS 3759-28-2 [matrix-fine-chemicals.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Buy 4-(Cyanomethyl)benzonitrile (EVT-293337) | 876-31-3 [evitachem.com]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. aksci.com [aksci.com]

2-(Cyanomethyl)benzonitrile CAS number and molecular structure

An In-depth Technical Guide to 2-(Cyanomethyl)benzonitrile: Synthesis, Properties, and Applications in Modern Chemistry

Authored by: A Senior Application Scientist

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and efficiency in constructing complex molecular architectures. This compound, also known as homophthalonitrile or α-cyano-o-tolunitrile, has emerged as a cornerstone building block, particularly in the synthesis of nitrogen-containing heterocycles that form the backbone of numerous pharmaceuticals and functional materials.[1] This guide provides an in-depth exploration of this compound, from its fundamental properties to its sophisticated applications, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and practical insight.

Core Identification and Molecular Architecture

At its core, this compound is a disubstituted benzene derivative featuring both a nitrile (-C≡N) and a cyanomethyl (-CH₂C≡N) group attached to adjacent carbon atoms on the aromatic ring.[1] This unique arrangement of functional groups dictates its chemical personality and renders it a highly valuable precursor in synthetic chemistry.

CAS Number: 3759-28-2[2][3][4]

Molecular Structure and Physicochemical Profile

The molecular formula of this compound is C₉H₆N₂ with a molecular weight of 142.16 g/mol .[1][2][3] The presence of two polar nitrile groups and an aromatic ring influences its physical and chemical properties, which are critical for designing reaction conditions and purification protocols.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂ | [2][3] |

| Molecular Weight | 142.16 g/mol | [1][2] |

| Appearance | Beige to brown powder/chunks | |

| Melting Point | 73-79 °C | [1] |

| Boiling Point | 293.788 °C at 760 mmHg | |

| Density | 1.123 g/cm³ | |

| SMILES | N#CC1=CC=CC=C1CC#N | [2][3][4] |

| InChI Key | GKHSEDFDYXZGCG-UHFFFAOYSA-N | [1][3] |

| Topological Polar Surface Area (TPSA) | 47.58 Ų | [2] |

The structure, with its two distinct nitrile functionalities, allows for regioselective reactions, a feature that is highly sought after in multi-step synthesis.[5] One nitrile group can be manipulated chemically while the other remains intact for subsequent transformations.[5]

Synthesis of this compound: A Methodological Overview

The preparation of this compound is most commonly achieved through nucleophilic substitution reactions involving a suitable ortho-substituted benzyl precursor. A prevalent starting material is 2-(bromomethyl)benzonitrile (also known as α-bromo-o-tolunitrile or 2-cyanobenzyl bromide).[6][7] The reaction involves the displacement of the bromide ion by a cyanide source.

The choice of 2-(bromomethyl)benzonitrile as a precursor is strategic; the benzylic bromine is highly reactive towards nucleophiles, facilitating the introduction of the cyanomethyl group under relatively mild conditions.[7]

Figure 1: General synthesis workflow for this compound.

Exemplary Laboratory Protocol: Synthesis from 2-(Bromomethyl)benzonitrile

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions and scale. Causality : The choice of an aprotic polar solvent like DMSO is crucial as it effectively solvates the cation of the cyanide salt (e.g., Na⁺) while leaving the cyanide anion (CN⁻) relatively "bare" and highly nucleophilic, thus accelerating the Sₙ2 reaction.

-

Preparation : In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

-

Reagent Addition : Charge the flask with sodium cyanide (1.1 equivalents) and a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Reaction Initiation : Slowly add a solution of 2-(bromomethyl)benzonitrile (1.0 equivalent) in DMSO to the stirred suspension at room temperature.

-

Reaction Monitoring : Heat the mixture to 50-60°C and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Cool the reaction mixture to room temperature and pour it into a beaker of ice-water to precipitate the product.

-

Purification : Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation : The integrity of this protocol is confirmed by monitoring the disappearance of the starting material via TLC and characterizing the final product using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity (≥95%).[2]

Applications in Pharmaceutical Research and Drug Development

The true value of this compound lies in its role as a versatile intermediate for constructing complex heterocyclic systems, which are prevalent in pharmacologically active compounds.[1]

Synthesis of Isoquinoline Scaffolds

A primary application is the efficient synthesis of isoquinolines.[1] Isoquinoline is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. This compound serves as a key precursor in palladium-catalyzed reactions with arylboronic acids to construct this heterocyclic system.[1] This method is noted for its efficiency and can be performed in environmentally benign solvents like water.[1]

Precursor for Novel Therapeutic Agents

Research has demonstrated its utility in developing novel therapeutics:

-

MAO-B Inhibitors : Derivatives have been explored as key intermediates in the synthesis of Diaryl ethylene class compounds, which show promise as Monoamine Oxidase-B (MAO-B) inhibitors for treating Parkinson's Disease.[1]

-

Alimentary and Respiratory Disorders : It is used in the synthesis of phenylaminopyrimidine compounds investigated for their potential in managing disorders of the alimentary tract and respiratory system.[1]

-

Anticancer Agents : While not a direct precursor to all, the benzonitrile moiety is a key feature in many anticancer agents that function as inhibitors of tubulin polymerization or key signaling kinases.[8] The synthetic strategies used for these molecules often rely on the versatile chemistry of nitrile-containing building blocks like this compound.

Figure 2: Logical workflow from intermediate to therapeutic candidate.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.

Hazard Identification

The compound is classified as harmful and requires careful handling.[1]

-

Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[4]

-

Signal Word : Warning.[4]

Recommended Handling Procedures

Adherence to good industrial hygiene and safety practices is essential.[9][10]

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and safety glasses with side shields or goggles.[9][11]

-

Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.[2][9][11]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in organic synthesis and drug discovery. Its unique molecular structure, characterized by two strategically placed nitrile groups, provides a gateway to a vast chemical space of complex nitrogen-containing heterocycles. For researchers and scientists, a thorough understanding of its properties, synthesis, and reactivity is fundamental to harnessing its full potential in creating the next generation of pharmaceuticals and advanced materials.

References

- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS 3759-28-2 [matrix-fine-chemicals.com]

- 4. 3759-28-2|this compound|BLD Pharm [bldpharm.com]

- 5. 3-(Cyanomethyl)benzonitrile|CAS 16532-78-8 [benchchem.com]

- 6. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.fi [fishersci.fi]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. aksci.com [aksci.com]

Introduction: Understanding the Significance of 2-(Cyanomethyl)benzonitrile Solubility

An In-Depth Technical Guide to the Solubility of 2-(Cyanomethyl)benzonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as homophthalonitrile, is an aromatic dinitrile compound with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol .[1][2][3] Its structure, featuring a benzene ring substituted with a nitrile group and a cyanomethyl group in the ortho position, makes it a valuable intermediate in organic synthesis. It plays a crucial role in the preparation of various heterocyclic compounds, including isoquinolines, and has applications in the development of pharmaceuticals.[1]

For scientists and researchers, understanding the solubility of this compound in common organic solvents is paramount for its effective use. Solubility data is critical for reaction setup, purification processes like recrystallization, and for the formulation of products in drug development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights into its behavior in various organic solvents and a detailed protocol for its experimental determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential for predicting its solubility.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂ | [1][2][3] |

| Molecular Weight | 142.16 g/mol | [1][2] |

| Predicted Melting Point | 73-79 °C | [1] |

| Appearance | Solid | [4] |

| LogP (predicted) | 1.62436 | [2] |

| Topological Polar Surface Area (TPSA) | 47.58 Ų | [2] |

| Hydrogen Bond Acceptors | 2 (the nitrogen atoms of the nitrile groups) | [1][2] |

| Hydrogen Bond Donors | 0 | [2] |

| Water Solubility | Low | [1] |

Theoretical Framework for the Solubility of this compound

The solubility of an organic compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound is influenced by the interplay of its aromatic ring and its two polar nitrile groups.

-

Role of the Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals interactions. This feature suggests that this compound will have some solubility in nonpolar and aromatic solvents like toluene and benzene.

-

Role of the Nitrile Groups: The two nitrile (-C≡N) groups are polar and can act as hydrogen bond acceptors.[1] This polarity enhances the solubility of the molecule in polar solvents. The presence of two such groups increases the overall polarity of the molecule compared to a similar compound with only one nitrile group, such as benzonitrile.

-

Overall Polarity: The combination of a nonpolar aromatic ring and two polar nitrile groups gives this compound a moderately polar character. Its predicted LogP of 1.62436 suggests a preference for lipophilic (organic) environments over water.[2] The Topological Polar Surface Area (TPSA) of 47.58 Ų also indicates moderate polarity.[2]

The following diagram illustrates the key molecular interactions that influence the solubility of this compound in different types of solvents.

References

Spectroscopic data (NMR, IR, Mass Spec) of 2-(Cyanomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a detailed analysis of the spectroscopic properties of 2-(cyanomethyl)benzonitrile, a key intermediate in organic synthesis and pharmaceutical development. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound, also known as α-cyano-o-tolunitrile, is an aromatic dinitrile with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol .[1][2] Its structure, featuring a benzonitrile core with a cyanomethyl substituent at the ortho position, makes it a versatile building block for the synthesis of a wide range of heterocyclic compounds, including isoquinolines.[1] The unique electronic and steric arrangement of its functional groups dictates its reactivity and spectroscopic signature. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and the structural elucidation of its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for confirming the structural integrity of this compound. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecule's connectivity can be assembled.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region, where the protons of the benzene ring resonate, and the aliphatic region, which contains the signal for the methylene (-CH₂) protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | m | 4H | Ar-H |

| ~4.0 | s | 2H | -CH₂- |

Disclaimer: The chemical shifts presented are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

Interpretation and Causality:

-

Aromatic Protons (Ar-H): The four protons on the disubstituted benzene ring are expected to appear as a complex multiplet in the downfield region (~7.7-7.8 ppm). This complexity arises from the spin-spin coupling between adjacent and non-equivalent aromatic protons. The electron-withdrawing nature of the two nitrile groups deshields these protons, causing them to resonate at a lower field compared to unsubstituted benzene (δ ≈ 7.34 ppm).

-

Methylene Protons (-CH₂-): The two protons of the cyanomethyl group are chemically equivalent and are not coupled to any other protons, thus they are expected to appear as a singlet at approximately 4.0 ppm. The proximity of the electron-withdrawing cyano group and the aromatic ring deshields these protons, shifting their signal downfield from that of a typical alkyl group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~133-135 | Ar-C (quaternary) |

| ~128-132 | Ar-CH |

| ~117 | Ar-CN |

| ~115 | -CH₂-C N |

| ~112 | Ar-C-CN (quaternary) |

| ~20 | -C H₂-CN |

Disclaimer: The chemical shifts presented are estimated based on analogous structures and may vary depending on the solvent and experimental conditions.

Interpretation and Causality:

-

Nitrile Carbons (-C≡N): Two distinct signals are expected for the nitrile carbons. The carbon of the benzonitrile group (Ar-CN) is predicted to resonate around 117 ppm, while the aliphatic nitrile carbon (-CH₂-C N) will likely appear slightly upfield at around 115 ppm. The sp-hybridization and the strong electronegativity of the nitrogen atom cause these carbons to resonate in a characteristic region.[3]

-

Aromatic Carbons (Ar-C): The six carbons of the benzene ring will give rise to several signals in the range of 112-135 ppm. The two quaternary carbons (to which the substituents are attached) will have distinct chemical shifts from the four protonated aromatic carbons. The carbon bearing the cyanomethyl group is expected to be the most upfield of the aromatic carbons due to shielding effects.

-

Methylene Carbon (-CH₂-): The carbon of the methylene group is expected to appear in the aliphatic region, around 20 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The vibrational frequencies of the nitrile and aromatic moieties provide a unique spectral fingerprint.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2230 | Strong, Sharp | Aromatic C≡N stretch |

| ~2250 | Strong, Sharp | Aliphatic C≡N stretch |

| ~1600, 1480 | Medium-Weak | Aromatic C=C stretch |

Disclaimer: The absorption frequencies presented are estimated based on typical values for nitriles and aromatic compounds.

Interpretation and Causality:

-

Nitrile Stretches (C≡N): The most characteristic feature in the IR spectrum will be the strong, sharp absorption bands corresponding to the C≡N stretching vibrations. Aromatic nitriles typically absorb in the 2240-2220 cm⁻¹ region, while aliphatic nitriles absorb at slightly higher frequencies, between 2260-2240 cm⁻¹.[4] Therefore, two distinct peaks may be observed for the two nitrile groups in this compound.

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the aromatic ring will appear as a group of medium-intensity bands just above 3000 cm⁻¹.[5]

-

Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds within the benzene ring gives rise to characteristic absorptions in the 1600-1400 cm⁻¹ region.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 142 | [M]⁺ (Molecular Ion) |

| 116 | [M - CN]⁺ |

| 102 | [M - CH₂CN]⁺ |

| 90 | [C₇H₄N]⁺ |

| 76 | [C₆H₄]⁺ |

Disclaimer: The fragmentation pattern is a prediction based on the general fragmentation of aromatic nitriles.

Interpretation and Causality:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z of 142, corresponding to the molecular weight of the compound. The presence of a nitrogen atom means the molecular weight is an even number, which is consistent with the Nitrogen Rule.[6]

-

Fragmentation Pattern: Upon electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for aromatic compounds include the loss of small, stable neutral molecules or radicals. For this compound, key fragments could arise from the loss of a cyano radical (CN, 26 Da) to give a fragment at m/z 116, or the loss of the cyanomethyl radical (CH₂CN, 40 Da) resulting in a fragment at m/z 102. Further fragmentation of the aromatic ring can lead to smaller charged species.

Experimental Protocols

NMR Sample Preparation

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Place the NMR tube in the spectrometer for analysis.

FT-IR Sample Preparation (KBr Pellet)

-

Grind a small amount (1-2 mg) of this compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer for analysis.

Mass Spectrometry Sample Introduction (Direct Infusion)

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the solution into the mass spectrometer's ion source via direct infusion using a syringe pump.

-

Optimize the ion source parameters (e.g., ionization voltage, temperature) to obtain a stable signal.

-

Acquire the mass spectrum over the desired m/z range.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. This guide has outlined the predicted spectroscopic data and provided a rationale for the expected spectral features based on the molecule's unique structure. By understanding these spectroscopic signatures, researchers can confidently identify and utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

The Rising Potential of 2-(Cyanomethyl)benzonitrile Derivatives: A Technical Guide for Researchers

Abstract

Derivatives of 2-(cyanomethyl)benzonitrile, a unique aromatic dinitrile, are emerging as a versatile and powerful scaffold in modern chemical and biological sciences. This technical guide provides an in-depth exploration of the burgeoning research applications of these compounds, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into their synthesis, explore their diverse biological activities, and showcase their utility in the creation of novel materials. This guide aims to be a comprehensive resource, offering not only a thorough review of the current landscape but also detailed, actionable protocols and insights to fuel further innovation.

Introduction: The Structural and Chemical Significance of this compound

This compound, also known as homophthalonitrile, is an aromatic organic compound featuring a benzonitrile core substituted with a cyanomethyl group at the ortho position.[1] This unique arrangement of two nitrile groups with different chemical environments—one aryl and one alkyl—bestows upon the molecule a rich and versatile reactivity profile. The electron-withdrawing nature of the nitrile groups influences the electronic properties of the benzene ring, making it a valuable building block in organic synthesis.[2]

The true potential of this scaffold lies in the diverse array of derivatives that can be synthesized, opening doors to a wide spectrum of applications. These derivatives have garnered significant attention for their therapeutic potential, with studies revealing promising anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4] Beyond the realm of medicine, these compounds are finding their place in materials science, contributing to the development of advanced organic electronics.[5] This guide will navigate the exciting and rapidly evolving field of this compound derivatives, providing the foundational knowledge and practical tools necessary to harness their full potential.

Synthetic Pathways: Crafting the this compound Core and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern, yield, and environmental considerations.

Classical Nucleophilic Substitution

A traditional and widely employed method for synthesizing the this compound core involves the nucleophilic substitution of a benzyl halide with a cyanide salt.[1] This straightforward SN2 reaction provides a reliable route to the parent compound.

Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution [1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Addition of Cyanide: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1 eq) to the solution.

-

Reaction Conditions: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions offer a powerful and versatile tool. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For instance, Pd-catalyzed coupling of 2-allylphenyl triflates with alkyl nitriles can generate 2-cyanomethyl indane derivatives.[4]

Experimental Protocol: Pd-Catalyzed Synthesis of 2-Cyanomethyl Indane Derivatives [4]

-

Reaction Setup: In a glovebox, combine the 2-allylphenyl triflate (1.0 eq), the desired alkyl nitrile (1.4 eq), BrettPhosPd(allyl)(Cl) precatalyst (4 mol %), and BrettPhos ligand (6 mol %) in a vial.

-

Solvent and Base: Add anhydrous dioxane as the solvent, followed by lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 eq) as the base.

-

Reaction Conditions: Seal the vial and heat the reaction mixture at 80-95°C for 16 hours.

-

Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by flash chromatography.

-

Characterization: Characterize the product by NMR spectroscopy and mass spectrometry.

Modern Synthetic Approaches: Microwave-Assisted and Visible-Light-Promoted Reactions

In the pursuit of greener and more efficient synthetic methodologies, microwave-assisted organic synthesis (MAOS) and visible-light photocatalysis have emerged as attractive alternatives. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes.[6] Visible-light-promoted reactions offer a mild and sustainable approach to C-H functionalization, allowing for the direct introduction of the cyanomethyl group onto heterocyclic scaffolds.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Cyanomethyl-4-phenylthiazoles [6]

-

Reactant Mixture: In a microwave vial, mix 2-cyanothioacetamide (1.0 eq) and the appropriate substituted 2-bromoacetophenone (1.0 eq) in anhydrous glycerol.

-

Microwave Irradiation: Subject the mixture to focused microwave irradiation at 40-45 Watts for 3.5-4.5 minutes.

-

Product Isolation: After the reaction, dissolve the product in a minimal amount of ethanol and precipitate by adding water.

-

Purification: Filter the solid, wash with water, and air-dry. Recrystallize from ethanol to obtain the pure product.

Therapeutic Potential: this compound Derivatives in Drug Discovery

The unique structural features of this compound derivatives have positioned them as a privileged scaffold in medicinal chemistry. The nitrile groups can act as hydrogen bond acceptors and bioisosteres for other functional groups, enabling them to interact with a variety of biological targets.[3]

Anticancer Activity

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to inhibit key cellular processes involved in cancer progression, such as cell proliferation and survival.

Certain derivatives have demonstrated the ability to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.[1]

Kinases are a class of enzymes that are often dysregulated in cancer. This compound derivatives have been developed as inhibitors of various kinases, including those involved in cell signaling pathways that promote tumor growth.[3]

Quantitative Data on Anticancer Activity

| Compound ID | Derivative Class | Target/Cell Line | Activity (IC50/GI50) | Reference |

| 1g2a | 2-Phenylacrylonitrile | HCT116 (Colon Cancer) | 5.9 nM | [3] |

| Compound 50 | Benzimidazole Acrylonitrile | K-562 (Leukemia) | 0.02 µM | [1] |

| Compound 64 | Benzimidazole Acrylonitrile | MCF-7 (Breast Cancer) | 0.03 µM | [1] |

| Compound 68 | Benzimidazole Acrylonitrile | HCT116 (Colon Cancer) | 0.01 µM | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [7][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Antimicrobial and Antiviral Activity

Derivatives of this compound have also shown promise as antimicrobial and antiviral agents.

Certain derivatives have exhibited significant activity against a range of pathogenic bacteria and fungi.[3] The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes.[3]

Quantitative Data on Antimicrobial Activity

| Compound ID | Organism | MIC (µg/mL) | Reference |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [8]

-

Compound Dilution: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the target microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Derivatives have been identified as potent inhibitors of the Hepatitis C Virus (HCV) by blocking the early stages of the viral life cycle.[3]

Materials Science Applications: Beyond Biology

The unique electronic and photophysical properties of this compound derivatives make them attractive candidates for applications in materials science, particularly in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Carbazole-benzonitrile derivatives have been successfully employed as host materials in blue phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs.[5][8][9] These materials exhibit excellent thermal stability and suitable energy levels, leading to high-efficiency and long-lasting devices.

dot

References

- 1. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. scirp.org [scirp.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. discovery.researcher.life [discovery.researcher.life]

Safety, handling, and disposal guidelines for 2-(Cyanomethyl)benzonitrile

An In-depth Technical Guide to the Safe Handling and Disposal of 2-(Cyanomethyl)benzonitrile

Abstract: This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and disposal guidelines for this compound (CAS 3759-28-2), also known as Homophthalonitrile. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven insights to ensure the well-being of laboratory personnel and maintain environmental compliance. The narrative emphasizes the causality behind experimental choices and establishes self-validating systems for protocols, grounded in authoritative references.

Compound Identification and Hazard Profile

This compound is an aromatic dinitrile compound widely utilized as a synthetic intermediate in the development of complex heterocyclic systems, including isoquinolines and other pharmacologically relevant molecules.[1] Its utility, however, is matched by its significant hazard potential, which necessitates a thorough understanding of its properties.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is crucial for assessing its behavior under laboratory conditions, including potential volatility and reactivity.

| Property | Value | Reference(s) |

| CAS Number | 3759-28-2 | [2][3] |

| Molecular Formula | C₉H₆N₂ | [1][2] |

| Molecular Weight | 142.16 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 76-79 °C | [1] |

| Boiling Point | 293.8 °C at 760 mmHg | |

| Solubility | Low solubility in water | [1] |

| Synonyms | Homophthalonitrile, α-Cyano-o-tolunitrile, 2-Cyanophenylacetonitrile | [1][2][4] |

GHS Hazard Classification and Toxicological Insights

This compound is classified as a hazardous substance. The primary danger associated with this and other organic nitriles is their toxicity upon exposure through multiple routes. Utmost caution is advised, as the release of highly toxic hydrogen cyanide (HCN) is possible under certain conditions, such as contact with strong acids.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H331 / H332: Toxic or harmful if inhaled.[4]

The Causality of Nitrile Toxicity: The toxicity of this compound is a significant concern. While it may not liberate cyanide as readily as inorganic cyanide salts, the metabolic processes within the body can lead to the release of cyanide ions. These ions are potent inhibitors of cellular respiration, leading to symptoms that can rapidly progress from headache and dizziness to convulsions, coma, and death.[5] Therefore, any exposure should be treated with the same urgency as cyanide poisoning.[6]

Risk Assessment and Hazard Control Hierarchy

A systematic approach to managing the risks associated with this compound is mandatory. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: The Hierarchy of Controls model for risk mitigation.

-

Engineering Controls: All work involving this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8]

-

Administrative Controls: Laboratories must establish Standard Operating Procedures (SOPs) for this compound. All personnel must receive documented training on its hazards and safe handling procedures. Areas where the compound is stored or used should be clearly marked with appropriate hazard signage.

-

Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be selected based on a thorough risk assessment.

Mandatory Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

| PPE Category | Specification | Rationale and Reference(s) |

| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[6][8] |

| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile offers superior protection against many chemicals compared to latex and is less likely to cause allergic reactions.[9][10][11] Gloves must be inspected before use and disposed of after handling the compound.[6] |

| Body Protection | A flame-resistant laboratory coat and closed-toe shoes. | Provides a barrier against accidental spills. For larger quantities or tasks with high splash potential, chemical-resistant aprons or coveralls are recommended.[6][8] |

| Respiratory Protection | Not required if work is performed within a fume hood. | A fume hood is the primary engineering control for respiratory protection.[8] |

Standard Operating Procedures for Safe Handling

Adherence to strict protocols is essential for the routine handling of this compound.

General Handling and Storage Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clear of incompatible materials. Verify the location of the nearest safety shower, eyewash station, and fire extinguisher.

-

Personal Protective Equipment: Don all required PPE as specified in Section 2.1.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any airborne dust.

-

Solution Preparation: Add the solid slowly to the solvent. Avoid splashing.

-

Post-Handling: After use, tightly seal the container. Decontaminate the work surface with an appropriate solvent and then soap and water. Remove and dispose of gloves as hazardous waste. Wash hands thoroughly.[6]

-

Storage: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6] It must be segregated from incompatible materials, particularly strong acids, bases, oxidizing agents, and reducing agents.[5][6] Store in a locked cabinet or area accessible only to authorized personnel.

Emergency Procedures: A Self-Validating System

Preparedness is paramount. The following procedures are designed to be a self-validating system, ensuring a correct and immediate response to any emergency.

First Aid Measures

SPEED IS ESSENTIAL. In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[6]

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Do NOT use mouth-to-mouth resuscitation. If breathing has ceased, apply artificial respiration using a suitable mechanical device.[6]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person.[6]

Expert Insight: Due to the potential for cyanide release, it is highly recommended that a cyanide antidote kit be available in any laboratory where this compound is handled. Personnel should be trained in its use, and local medical emergency responders should be notified of its presence and potential need.[5][6]

Spill Response Protocol

The response to a spill depends on its scale. This decision tree guides the appropriate action.

Caption: Decision tree for classifying and responding to a chemical spill.

Minor Spill Cleanup Protocol (Inside a Fume Hood):

-

Alert & Secure: Notify personnel in the immediate area. Ensure the fume hood sash is lowered.

-

PPE: Don appropriate PPE: double nitrile gloves, safety goggles, face shield, and a lab coat.

-

Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5][6] Do not use combustible materials like paper towels.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[13]

-

Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.

-

Dispose: Label the waste container and manage it according to the disposal guidelines in Section 5.

-

Report: Report the incident to the laboratory supervisor and the Environmental Health & Safety (EHS) department.[14]

Waste Management and Disposal

Improper disposal of this compound can lead to severe environmental contamination and health risks. All waste streams containing this compound must be treated as hazardous waste.[8]

Waste Segregation and Collection

-

Principle of Segregation: Never mix this compound waste with other waste streams, especially acidic waste.[15] Mixing nitriles with acids can generate lethal hydrogen cyanide gas.

-

Containerization: Collect all waste (unreacted material, contaminated PPE, spill cleanup debris) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.[8][15] The label must include the full chemical name, "this compound," and the appropriate hazard warnings.

-

Storage of Waste: Store waste containers in a designated satellite accumulation area that is secure, ventilated, and segregated from incompatible materials.

Caption: Workflow for the proper disposal of hazardous chemical waste.

Final Disposal Method

The disposal of this compound must comply with all local, state, and federal regulations, such as those outlined by the Resource Conservation and Recovery Act (RCRA) for cyanide-containing wastes.[16][17] The standard and required method of disposal is through a licensed hazardous waste management company. The most common final treatment method is high-temperature incineration in a facility permitted to handle such toxic materials.[8] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[15]

References

- 1. This compound|CAS 3759-28-2|Research Chemical [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS 3759-28-2 [matrix-fine-chemicals.com]

- 4. 3759-28-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. nj.gov [nj.gov]

- 6. kasturiaromatics.com [kasturiaromatics.com]

- 7. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]

- 8. benchchem.com [benchchem.com]

- 9. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]

- 10. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]

- 11. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]

- 12. aksci.com [aksci.com]

- 13. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 14. ccny.cuny.edu [ccny.cuny.edu]

- 15. web.mit.edu [web.mit.edu]

- 16. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

A Technical Guide to 2-(Cyanomethyl)benzonitrile: Sourcing, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-(Cyanomethyl)benzonitrile in Synthetic Chemistry

This compound, also known by its synonym α-cyano-o-tolunitrile or homophthalonitrile, is a versatile difunctional aromatic compound with the chemical formula C₉H₆N₂.[1] Its structure, featuring a benzonitrile core with a cyanomethyl substituent at the ortho position, makes it a highly valuable building block in organic synthesis. The presence of two distinct nitrile groups with different reactivities allows for selective chemical transformations, rendering it a key intermediate in the construction of complex heterocyclic scaffolds, particularly in the realm of medicinal chemistry. This guide provides an in-depth overview of the commercial landscape for sourcing this compound, detailed protocols for its synthesis and subsequent utilization, and a discussion of its applications in the development of novel therapeutics.

Part 1: Navigating the Commercial Landscape: Procurement of this compound

For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. This compound is commercially available from a range of suppliers, catering to both small-scale research and larger-scale development needs.

Key Commercial Suppliers and Product Specifications

The following table provides a comparative overview of prominent suppliers of this compound, highlighting typical purities, available quantities, and estimated pricing. It is important to note that prices are subject to change and may vary based on quantity and current market conditions.

| Supplier | CAS Number | Purity | Available Quantities | Estimated Price (USD) |

| Sigma-Aldrich | 3759-28-2 | ≥97% | 1g, 5g, 25g | Contact for pricing |

| ChemScene | 3759-28-2 | ≥95% | 1g, 5g, 10g, 25g, 100g | Contact for pricing |

| Apollo Scientific | 3759-28-2 | 98% | 5g, 25g, 100g | £15.00 (5g), £39.00 (25g), £96.00 (100g)[2] |

| BoroPharm | 3759-28-2 | 98% | 1g | €210.00 (1g)[3] |

| Elex Biotech LLC | 3759-28-2 | 98% | 1g | €210.00 (1g)[4] |

| CP Lab Safety | 3759-28-2 | 98% | 100g | $251.20 (100g)[5] |

| Sobekbio Biosciences | 3759-28-2 | 98% | 1g, 5g, 10g, 25g, 100g | Contact for pricing[6] |

| Matrix Fine Chemicals | 3759-28-2 | - | Small and large quantities | Request a quote[7] |

Note: Purity levels are typically determined by HPLC or GC analysis. It is crucial to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Purchasing Considerations: A Workflow for Supplier Selection

The selection of a suitable supplier involves a multi-faceted evaluation process. The following workflow, represented as a Graphviz diagram, outlines the key decision-making steps for researchers and procurement specialists.

Caption: Workflow for the strategic sourcing of this compound.

Part 2: Synthesis of this compound: A Detailed Experimental Protocol

While commercially available, in-house synthesis of this compound can be a cost-effective option for large-scale needs or for the preparation of specialized analogs. The most common synthetic route involves the nucleophilic substitution of a 2-(halomethyl)benzonitrile with a cyanide salt. The following protocol is based on established chemical principles for this type of transformation.

Reaction Scheme

Caption: Synthesis of this compound via nucleophilic substitution.

Step-by-Step Experimental Protocol

Materials:

-

2-(Bromomethyl)benzonitrile (1.0 eq)

-

Sodium cyanide (1.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous DMF.

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 eq) portion-wise at room temperature. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to the literature value.

Part 3: Applications in Drug Discovery and Development

The unique chemical architecture of this compound makes it a valuable precursor for a variety of heterocyclic compounds with interesting pharmacological activities.

Synthesis of Isoquinoline Scaffolds

A prominent application of this compound is in the synthesis of 1-aminoisoquinolines. Isoquinolines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs. A nickel-catalyzed tandem C-C and C-N coupling reaction with arylboronic acids provides an efficient and atom-economical route to 3-aryl-1-aminoisoquinolines.[8]

Caption: Nickel-catalyzed synthesis of 3-aryl-1-aminoisoquinolines.

This protocol is adapted from the work of Shao and coworkers, which describes a regioselective nickel(I)-catalyzed synthesis of 3-aryl-1-aminoisoquinolines.[8]

Materials:

-

Substituted this compound (1.0 eq)

-

Arylboronic acid (2.0 eq)

-

Ni(acac)₂ (5 mol%)

-

4,7-Dimethyl-1,10-phenanthroline (L6) (10 mol%)

-

Cs₂CO₃ (2.0 eq)

-

Anhydrous toluene

-

Schlenk tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), arylboronic acid (2.0 eq), Ni(acac)₂ (5 mol%), 4,7-dimethyl-1,10-phenanthroline (L6) (10 mol%), and Cs₂CO₃ (2.0 eq).

-

Solvent Addition: Add anhydrous toluene to the Schlenk tube via syringe.

-

Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 80-120 °C). Stir the reaction mixture for the specified time (typically several hours).

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 3-aryl-1-aminoisoquinoline.

Causality of Experimental Choices:

-

Nickel Catalyst: Nickel is a more earth-abundant and cost-effective alternative to palladium for cross-coupling reactions.[9] The Ni(I) catalytic cycle is proposed to be operative in this transformation.[8]

-

Ligand (L6): The 4,7-dimethyl-1,10-phenanthroline ligand is crucial for stabilizing the nickel catalyst and promoting the desired reactivity and regioselectivity.

-

Base (Cs₂CO₃): The base is required for the transmetalation step in the catalytic cycle, facilitating the transfer of the aryl group from the boronic acid to the nickel center.

-

Inert Atmosphere: The reaction is sensitive to air and moisture, hence the need for an inert atmosphere to prevent catalyst deactivation and side reactions.

Role as a Precursor in the Synthesis of Bioactive Molecules

Beyond isoquinolines, this compound and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds.

-

Monoamine Oxidase-B (MAO-B) Inhibitors: Derivatives of this compound have been explored as intermediates in the development of novel diaryl ethylene class compounds that show promise as MAO-B inhibitors for the treatment of Parkinson's disease.[10]

-

Anticancer Agents: The benzonitrile moiety is a common feature in many anticancer drugs.[11] While direct lineage from this compound to a marketed drug is not prominently documented, its utility in constructing complex heterocyclic systems makes it a valuable tool in the synthesis of potential anticancer agents.

-

Other Therapeutic Areas: Phenylaminopyrimidine compounds, which can be synthesized from intermediates derived from this compound, have been investigated for their therapeutic potential in managing disorders of the alimentary tract, respiratory system, and skin.[10]

Part 4: Safe Handling and Storage

This compound is a chemical that requires careful handling to minimize health risks.

Hazard Identification:

-

Toxicity: It is harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: May cause skin, eye, and respiratory irritation.

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids or bases.

Conclusion

This compound is a strategically important building block for researchers and professionals in drug discovery and development. Its commercial availability, coupled with well-established synthetic routes for its preparation and elaboration, makes it an accessible and versatile tool. The ability to readily construct complex and biologically relevant scaffolds, such as isoquinolines, underscores its value in the quest for novel therapeutics. A thorough understanding of its procurement, synthesis, and safe handling is essential for harnessing its full potential in the laboratory and beyond.

References

- 1. chemscene.com [chemscene.com]